(E)-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenoic acid
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Overview
Description
The compound is a type of organic compound known as a phenylpropenoic acid. These compounds contain a phenyl group attached to a propenoic acid group (a type of unsaturated short-chain fatty acid). The “E” in the name indicates the geometry of the double bond in the propenoic acid part of the molecule, with the hydrogen and the phenyl group on opposite sides of the double bond. The trifluoromethyl group and the benzyl group are both attached to the phenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a phenyl ring, a propenoic acid group, and a trifluoromethyl group. The benzyl group attached to the phenyl ring would also contain a phenyl ring .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and reagents present. The double bond in the propenoic acid group could potentially undergo addition reactions. The trifluoromethyl group is generally quite stable but could possibly undergo reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the trifluoromethyl group and the double bond could influence properties such as polarity, boiling point, and stability .Scientific Research Applications
Synthesis and Characterization
Phloretic Acid for Polybenzoxazine Synthesis : Phloretic acid, a phenolic compound, shows potential as a renewable alternative for enhancing reactivity in benzoxazine ring formation, paving the way for applications in material science (Trejo-Machin et al., 2017).
Crystal Structure Studies : The crystal structure of a related compound, 4-iodo-trans-cinnamic acid, aids in understanding molecular interactions and could inform the design of new materials (Goud et al., 1993).
Organic Salt Formation : Studies on organic acid-based adducts demonstrate the formation of organic salts, highlighting the compound's potential in creating new chemical structures (Jin et al., 2014).
Catalysis and Reactions
Alkylation Catalysis : Trifluoromethanesulfonic acid, closely related to the target compound, shows efficacy in catalyzing the alkylation of benzene with cyclic ethers, useful in organic synthesis (Molnár et al., 2003).
Spectroelectrochemical Properties : Research on peripherally tetra-substituted phthalocyanine bearing similar structural elements indicates potential applications in electrochemical technologies (Kamiloğlu et al., 2018).
Biochemical Applications
Fluorescence Probe Development : The synthesis and application of novel fluorescence probes, structurally similar to the target compound, for detecting reactive oxygen species highlight potential biomedical applications (Setsukinai et al., 2003).
Phenolic Compounds in Medicine : Studies on phenolic compounds, including those structurally related to the target acid, show promising antimicrobial activity against various bacteria, suggesting potential therapeutic applications (Cueva et al., 2010).
Additional Applications
Photodegradation Studies : Investigations into the degradation of phenolic compounds under UV radiation highlight potential environmental applications, such as pollutant degradation (Scheck & Frimmel, 1995).
Fluorinated Chain Effects : Research on compounds with fluorinated terminal chains, related to the target compound, provides insights into their influence on mesomorphic properties, useful in liquid crystal technology (Neubert et al., 2005).
Gold(I)-Catalyzed Reactions : Gold(I)-catalyzed intermolecular hydroalkoxylation, involving compounds similar to the target, demonstrates potential in organic synthesis (Zhang & Widenhoefer, 2008).
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-3-[3-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3O3/c18-17(19,20)14-7-4-13(5-8-14)11-23-15-3-1-2-12(10-15)6-9-16(21)22/h1-10H,11H2,(H,21,22)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEHRRBYIHAIMA-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)C(F)(F)F)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)C(F)(F)F)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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